molecular formula C6H6BCl2NO2 B13459923 (4-Amino-2,3-dichlorophenyl)boronic acid

(4-Amino-2,3-dichlorophenyl)boronic acid

Cat. No.: B13459923
M. Wt: 205.83 g/mol
InChI Key: CNRGQQPDIJARAI-UHFFFAOYSA-N
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Description

(4-Amino-2,3-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated phenyl ring with an amino substituent. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,3-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 4-amino-2,3-dichlorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2,3-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Amino-2,3-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

  • 2,4-Dichlorophenylboronic acid
  • 3,4-Dichlorophenylboronic acid
  • 4-Amino-3-fluorophenylboronic acid

Comparison: (4-Amino-2,3-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the phenyl ring, which provides distinct reactivity and functionalization opportunities compared to its analogs. The amino group enhances its nucleophilicity, while the dichloro groups influence its electronic properties, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C6H6BCl2NO2

Molecular Weight

205.83 g/mol

IUPAC Name

(4-amino-2,3-dichlorophenyl)boronic acid

InChI

InChI=1S/C6H6BCl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,11-12H,10H2

InChI Key

CNRGQQPDIJARAI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)N)Cl)Cl)(O)O

Origin of Product

United States

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